2,3',4'-Trichlorobiphenyl

Overview

Description

Synthesis Analysis

The synthesis of 2,3’,4’-Trichlorobiphenyl involves a multi-step reaction with 2 steps . The initial reaction is dominated by tin and aqueous-ethanolic hydrochloric acid . The second step involves treatment with aqueous H2SO4/Diazotization .Molecular Structure Analysis

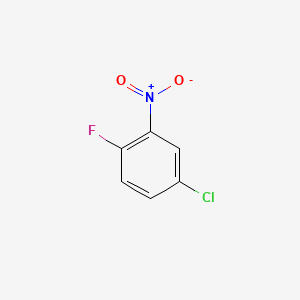

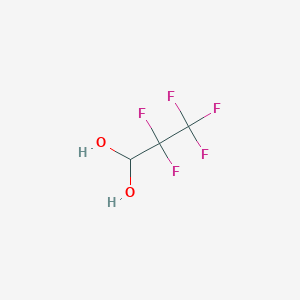

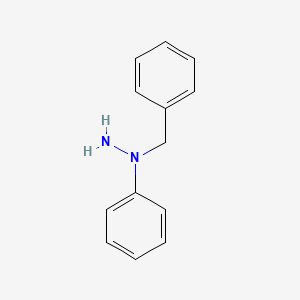

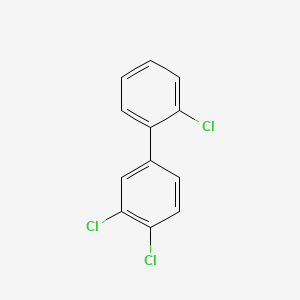

The molecular formula of 2,3’,4’-Trichlorobiphenyl is C12H7Cl3 . The average molecular mass is 257.543 g/mol . The InChI Identifier is InChI=1S/C12H7Cl3/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7H .Chemical Reactions Analysis

The detailed atmospheric oxidation mechanism initiated by OH radicals was investigated by using quantum chemistry calculations . Studies show that the initial reaction is dominated by OH addition to form the PCB–OH adducts .Physical And Chemical Properties Analysis

2,3’,4’-Trichlorobiphenyl is a solid substance . It appears as oily liquids or solids that are colorless to light yellow . The water solubility is 0.00013 g/L . The logP value is between 5.43 and 5.69 .Scientific Research Applications

Application 1: Environmental Science and Pollution Research

- Scientific Field : Environmental Science and Pollution Research .

- Summary of the Application : The study investigated the effect of sulfonated graphene (SG) on the uptake, translocation, and metabolism of PCB28 in maize seedlings .

- Methods of Application or Experimental Procedures : The researchers first explored the adsorption characteristics of SG for PCB28 (0.5–100 μg L−1). Then, they studied the influence of SG on the uptake, translocation, and metabolism of PCB28 in maize seedlings through a hydroponic exposure experiment .

- Results or Outcomes : The presence of SG significantly promoted the maximum accumulation amount of PCB28 in roots by 112%, whereas reduced that in stems and leaves by 32 and 39%, respectively. The translocation factor (TFs) of PCB28 from roots to stems was 26–70% lower for SG exposed seedlings than nonexposed seedlings when the exposure time was longer than 24 h .

Application 2: Electrocatalytic Dechlorination

- Scientific Field : Environmental Remediation .

- Summary of the Application : The study investigated the electrocatalytic dechlorination of 2,4,5-trichlorobiphenyl (PCB 29) using a palladium-loaded carbon nanotubes cathode .

- Methods of Application or Experimental Procedures : The researchers fabricated a palladium-loaded carbon nanotubes cathode on a titanium foil using a chemical vapor deposition technique and subsequent electrochemical deposition method. They then carried out experiments for dechlorination of PCB 29 in a methanol/water solution .

- Results or Outcomes : The Pd/CNTs/Ti cathode presented better dechlorination efficiency (up to 90% in 6 h) than Pd/Ti and Pd/graphite cathodes. Complete dechlorination for PCB 29 was observed and biphenyl was identified to be the final dechlorination product .

Application 3: Transformation of Hydroxylated Derivatives

- Scientific Field : Environmental Chemistry .

- Summary of the Application : The study investigated the transformation of hydroxylated derivatives of 2,5,2’,5’-tetrachlorobiphenyl .

- Methods of Application or Experimental Procedures : The researchers conducted an extraction and analysis of PCBs, OH-PCBs, and their metabolites .

- Results or Outcomes : The specific results or outcomes of this study are not provided in the search results. For more detailed information, I recommend referring to the original research article .

Safety And Hazards

properties

IUPAC Name |

1,2-dichloro-4-(2-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMXLXBUOQMDHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040303 | |

| Record name | 2',3,4-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3,4-Trichlorobiphenyl | |

CAS RN |

38444-86-9 | |

| Record name | PCB 33 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3',4'-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3,4-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Biphenyl, 2,3',4'-trichloro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3',4'-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLL2J67A0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.